![molecular formula C12H15F2NO3 B6600729 benzyl N-[3-(difluoromethoxy)propyl]carbamate CAS No. 1919864-86-0](/img/structure/B6600729.png)
benzyl N-[3-(difluoromethoxy)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3-(Difluoromethoxy)propyl]carbamate (DFP-C) is an important organic compound that has been used in a variety of scientific research applications. It is a compound derived from the reaction of benzyl alcohol with difluoromethoxypropylcarbamate. It has been used in the synthesis of a variety of compounds and in the study of the biological and physiological effects of certain compounds. In
Applications De Recherche Scientifique
Benzyl N-[3-(difluoromethoxy)propyl]carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as peptides and proteins, and in the study of the biological and physiological effects of certain compounds. It has also been used in the study of enzyme-catalyzed reactions and in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl N-[3-(difluoromethoxy)propyl]carbamate is not fully understood, but it is believed to act as a reversible inhibitor of certain enzymes. It is thought that it binds to the active site of the enzyme and blocks the binding of the substrate, thus preventing the reaction from occurring.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit certain enzymes, such as acetylcholinesterase, and to affect the metabolism of certain compounds, such as fatty acids. It has also been found to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl N-[3-(difluoromethoxy)propyl]carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It is also relatively non-toxic and has low volatility, making it suitable for use in a variety of experiments. However, it has some limitations, such as its low solubility in water and its limited availability.
Orientations Futures
There are several potential future directions for the use of benzyl N-[3-(difluoromethoxy)propyl]carbamate in scientific research. It could be used to study the effects of certain compounds on enzyme activity and metabolism, as well as to synthesize new compounds. It could also be used to study the effects of certain compounds on inflammation and oxidative stress. Additionally, it could be used to develop new pharmaceuticals and to study the effects of certain compounds on the immune system.
Méthodes De Synthèse
The synthesis of benzyl N-[3-(difluoromethoxy)propyl]carbamate is relatively simple and involves the reaction of benzyl alcohol with difluoromethoxypropylcarbamate. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction yields this compound as a white solid.
Propriétés
IUPAC Name |
benzyl N-[3-(difluoromethoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c13-11(14)17-8-4-7-15-12(16)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOPFUYDYGNAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)
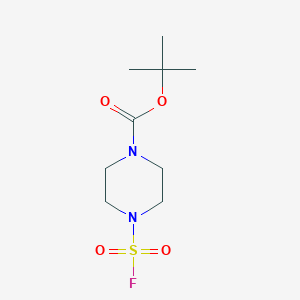
![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)

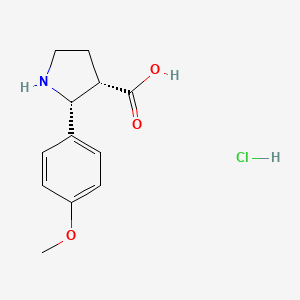
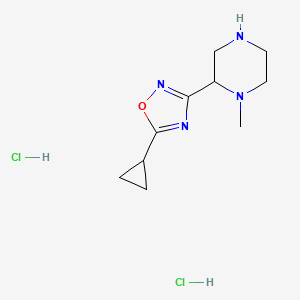
![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride](/img/structure/B6600711.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)
![2-thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B6600716.png)
![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)
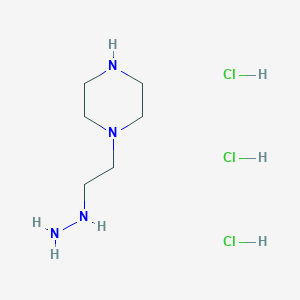
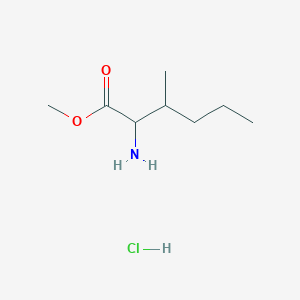
![benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B6600740.png)